2,3-Dihydroxycinnamic acid
Overview
Description
2,3-Dihydroxycinnamic acid is a hydroxycinnamic acid, a class of aromatic acids or phenylpropanoids. It is an isomer of caffeic acid and is found as a metabolite in human urine . This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring of cinnamic acid, specifically at the 2nd and 3rd positions.
Mechanism of Action
Target of Action
2,3-Dihydroxycinnamic acid, also known as caffeic acid , is a hydroxycinnamic acid that is a secondary plant metabolite . It is an isomer of caffeic acid and is a metabolite found in human urine Hydroxycinnamic acids and their derivatives have been investigated for their antioxidant, anti-inflammatory, and antibacterial activities .
Mode of Action
It is known that hydroxycinnamic acids, including caffeic acid, have antioxidant, anti-inflammatory, and antibacterial properties . These properties suggest that the compound may interact with its targets to neutralize harmful free radicals, reduce inflammation, and inhibit bacterial growth.
Biochemical Pathways
It is known that hydroxycinnamic acids are present in the biosynthetic pathway of plant lignin . They are also known as photoactive yellow proteins, a component protein of certain photosynthetic bacteria .
Pharmacokinetics
It is known that the low bioavailability of hydroxycinnamic acids impairs their administration by the oral route .
Result of Action
It is known that hydroxycinnamic acids and their derivatives have been applied in several research fields for their antioxidant, anti-inflammatory, and antibacterial activities . These activities suggest that the compound may have beneficial effects at the molecular and cellular levels, such as neutralizing harmful free radicals, reducing inflammation, and inhibiting bacterial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxycinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of pancreatic lipase, which is crucial for lipid metabolism. Additionally, this compound interacts with myoglobin and hemoglobin, inhibiting their oxidative reactions. These interactions highlight the compound’s potential antioxidant properties and its role in modulating oxidative stress within cells .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to inhibit the growth of certain cancer cells, such as breast and prostate cancer cells, by inducing apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can down-regulate the synthesis of prostaglandins and leukotrienes, which are involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For instance, it inhibits cyclooxygenase, an enzyme involved in the inflammatory response. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to its antioxidant, anti-inflammatory, and anticancer properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants. In humans, this compound is metabolized by various enzymes, including cytochrome P450 enzymes. These metabolic pathways influence the compound’s bioavailability and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells. Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments. These interactions are crucial for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. For instance, phosphorylation and glycosylation can direct this compound to specific organelles, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its molecular mechanisms and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxycinnamic acid can be achieved through various methods. One common approach involves the hydroxylation of cinnamic acid derivatives. For instance, the hydroxylation of cinnamic acid using a suitable oxidizing agent can yield this compound. Another method involves the use of biocatalysts to introduce hydroxyl groups at specific positions on the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves the use of chemical synthesis methods that can be scaled up for large-scale production. These methods often employ catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide .
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride is a common reducing agent used in these reactions .
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles. For example, acetylation using acetic anhydride can yield acetylated derivatives .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
2,3-Dihydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various derivatives and as a model compound for studying the reactivity of hydroxycinnamic acids .
Biology: In biological research, this compound is studied for its antioxidant properties and its role in metabolic pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials due to its chemical reactivity and functional properties .
Comparison with Similar Compounds
2,3-Dihydroxycinnamic acid is similar to other hydroxycinnamic acids, such as:
Caffeic Acid (3,4-Dihydroxycinnamic Acid): This isomer has hydroxyl groups at the 3rd and 4th positions and is known for its strong antioxidant properties.
Umbellic Acid (2,4-Dihydroxycinnamic Acid): This compound has hydroxyl groups at the 2nd and 4th positions and is studied for its antimicrobial effects.
2,5-Dihydroxycinnamic Acid: This isomer has hydroxyl groups at the 2nd and 5th positions and is used in various chemical syntheses.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
(E)-3-(2,3-dihydroxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,10,13H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUKXCMDYPYCLH-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030503 | |
Record name | 2,3-Dihydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38481-04-8, 31082-90-3 | |
Record name | (2E)-3-(2,3-Dihydroxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38481-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031082903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,3-dihydroxyphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDROXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EU63XMR43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key analytical challenges in identifying 2,3-dihydroxycinnamic acid and its isomers in biological samples, and how are they addressed?
A2: Distinguishing this compound from its isomers in complex biological matrices like urine presents analytical challenges due to their structural similarities. [] Mass spectrometry of methyl and trimethylsilyl (TMS) derivatives proves particularly useful for identification. For instance, TMS derivatives of dihydroxy aromatic acids with adjacent hydroxy groups (ortho position) show characteristic fragmentation patterns. [] Specifically, they undergo a primary cleavage in the side chain or ester group, followed by the loss of tetramethylsilane. [] This distinct fragmentation pattern aids in the confident identification of this compound within a mixture.
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